molecular formula C15H24N2O2S B11512734 N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B11512734
M. Wt: 296.4 g/mol
InChI Key: NKOLPGZYUYNHGI-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound known for its unique structural features and versatile applications. It consists of a piperidine ring substituted with four methyl groups and a benzenesulfonamide group. This compound is often used in various chemical reactions and has significant importance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like oxone.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxone in aqueous conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is widely used in scientific research due to its stability and reactivity. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include inhibition of specific metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide
  • N-(2,2,6,6-tetramethylpiperidin-4-yl)acrylamide
  • N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)isophthalamide

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to its specific structural features, which confer distinct reactivity and stability. Its combination of a piperidine ring with a benzenesulfonamide group makes it particularly useful in various chemical and biological applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C15H24N2O2S/c1-14(2)10-12(11-15(3,4)17-14)16-20(18,19)13-8-6-5-7-9-13/h5-9,12,16-17H,10-11H2,1-4H3

InChI Key

NKOLPGZYUYNHGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=CC=C2)C

Origin of Product

United States

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